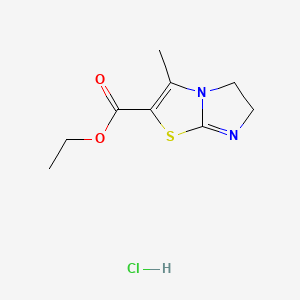

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride

Descripción

Historical Context and Development of Imidazo[2,1-b]thiazole Compounds

The development of imidazo[2,1-b]thiazole compounds traces back to the mid-20th century when researchers began exploring fused heterocyclic systems for their potential biological activities. The foundational work in this area emerged from the recognition that fusion of two heterocycles could integrate the biological properties of both component rings, leading to enhanced pharmacological profiles. The imidazo[2,1-b]thiazole scaffold was first synthesized through traditional cyclization reactions involving 2-aminothiazole derivatives and various carbonyl compounds. Early investigations revealed that compounds containing this bicyclic framework exhibited remarkable stability and diverse biological activities, establishing them as promising candidates for drug development.

Levamisole emerged as one of the first clinically successful drugs containing the imidazo[2,1-b]thiazole ring system, demonstrating the therapeutic potential of this structural class. This breakthrough encouraged extensive research into related derivatives, leading to the synthesis of numerous analogues with modified substituents and functional groups. The development of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride represents a significant advancement in this lineage, incorporating both the proven imidazothiazole core and strategically positioned functional groups that enhance its chemical and biological properties.

The historical progression of imidazo[2,1-b]thiazole chemistry has been characterized by continuous improvements in synthetic methodologies, including the development of multicomponent reactions, novel coupling reagents, and environmentally friendly strategies such as microwave assistance and solvent-free conditions. These advances have facilitated the preparation of complex derivatives like the title compound, enabling researchers to explore structure-activity relationships systematically and optimize biological activities for specific therapeutic applications.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds occupy a central position in modern organic and medicinal chemistry, with nitrogen-containing systems being particularly prevalent in pharmaceutical applications. The imidazo[2,1-b]thiazole system exemplifies the importance of fused heterocycles, combining the electronic properties and biological activities of both imidazole and thiazole rings into a single molecular framework. This fusion creates unique electronic distributions and three-dimensional structures that facilitate specific interactions with biological targets, making these compounds highly valuable in drug discovery programs.

The significance of this compound extends beyond its individual properties to its role as a representative member of the broader imidazothiazole family. Research has demonstrated that the [2,1-b] configuration among various possible fusion modes has been most extensively studied due to its diverse pharmacological properties. The presence of the ethyl carboxylate group at the 2-position provides additional opportunities for chemical modification and biological optimization, while the methyl substituent at the 3-position influences both electronic properties and steric interactions with target proteins.

The compound serves as an important building block for the synthesis of more complex derivatives through various chemical transformations. The ethyl ester functionality can undergo hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization through amide bond formation or other coupling reactions. This versatility makes the compound particularly valuable in structure-activity relationship studies and lead compound optimization programs within pharmaceutical research.

Classification within Medicinal Chemistry

Within the hierarchical classification system of medicinal chemistry, this compound occupies a specific position as a substituted bicyclic heterocycle with potential pharmaceutical applications. The compound belongs to the broader category of nitrogen-containing heterocycles, which represent one of the most important classes of bioactive molecules in modern drug discovery. More specifically, it is classified as an imidazothiazole derivative, a subclass known for exhibiting diverse biological activities including antimicrobial, anticancer, and antiviral properties.

The compound's classification is further refined by its structural features, including the presence of both saturated and unsaturated portions within the bicyclic framework. The 5,6-dihydro designation indicates partial saturation of the thiazole ring, which distinguishes it from fully aromatic imidazo[2,1-b]thiazole derivatives and influences its chemical reactivity and biological interactions. The ethyl ester functionality classifies the compound as a carboxylate derivative, providing specific physicochemical properties that affect its solubility, stability, and bioavailability characteristics.

From a pharmacological perspective, the compound can be categorized among small-molecule drug candidates with potential applications across multiple therapeutic areas. Research has demonstrated that imidazothiazole derivatives show promise as inhibitors of various enzymatic targets, including kinases, gyrase enzymes, and viral proteins. The specific substitution pattern of this compound positions it as a potential lead compound for further optimization in drug development programs targeting these diverse biological pathways.

Current Research Landscape

The contemporary research landscape surrounding imidazo[2,1-b]thiazole derivatives, including this compound, encompasses diverse therapeutic applications and synthetic methodologies. Recent investigations have focused on developing these compounds as pan-RAF inhibitors for melanoma treatment, with several derivatives showing promising in vitro and in vivo activity against cancer cell lines. The discovery of potent pan-RAF inhibitory effects has opened new avenues for cancer research, particularly in addressing resistance mechanisms that limit the effectiveness of selective BRAF inhibitors.

Antimicrobial research represents another significant area of current investigation, with 5,6-dihydroimidazo[2,1-b]thiazole compounds demonstrating notable activity against methicillin-resistant Staphylococcus aureus and other drug-resistant bacterial strains. Studies have revealed that these compounds target DNA gyrase, an essential bacterial enzyme absent in higher eukaryotes, making them attractive candidates for antibiotic development. The identification of stereochemical preferences, with R-configuration compounds showing enhanced antimicrobial activity compared to their S-isomers, has provided valuable insights for structure-based drug design.

Antiviral research has also contributed significantly to the current understanding of imidazo[2,1-b]thiazole derivatives, particularly through their development as hepatitis C virus NS4B inhibitors. These compounds have shown synergistic effects when combined with other direct-acting antiviral agents, suggesting potential applications in combination therapies for viral infections. Patent literature indicates ongoing efforts to develop derivatives as S100 protein inhibitors, expanding the therapeutic potential of this chemical class.

Current synthetic research emphasizes the development of more efficient and environmentally friendly preparation methods, including the use of multicomponent reactions and metal-free protocols. Recent advances in C-H functionalization have enabled direct modification of the imidazothiazole core, providing new opportunities for derivative synthesis and structure-activity relationship exploration. These methodological improvements have facilitated the preparation of diverse analogues for biological screening and optimization studies.

Relationship to Parent Compound (Non-Hydrochloride Form)

The relationship between this compound and its parent non-hydrochloride form represents a fundamental aspect of pharmaceutical salt chemistry and compound optimization. The parent compound, identified as PubChem CID 214853, exists as the free base form of ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate. The hydrochloride salt formation involves protonation of the basic nitrogen atom within the imidazole ring, resulting in enhanced water solubility and improved crystalline properties suitable for pharmaceutical applications.

The formation of the hydrochloride salt significantly alters the physicochemical properties of the compound while maintaining the essential biological activity of the parent molecule. The molecular weight increases from approximately 212 grams per mole for the free base to 248.73 grams per mole for the hydrochloride salt, reflecting the addition of hydrogen chloride. This salt formation process typically improves the compound's stability under ambient conditions and facilitates purification through conventional crystallization techniques.

Structural analysis reveals that the hydrochloride salt maintains the core bicyclic framework and substituent pattern of the parent compound while introducing ionic character through the protonated nitrogen center. This ionic nature enhances dissolution characteristics in aqueous media, potentially improving bioavailability and pharmacological performance compared to the neutral parent compound. The salt form also provides advantages in terms of handling and storage, as ionic compounds generally exhibit greater chemical and physical stability than their corresponding free bases.

The relationship between the salt and parent forms extends to their chemical reactivity patterns, with the hydrochloride salt serving as a protected form that can be readily converted back to the free base under appropriate conditions. This interconversion capability is particularly valuable in synthetic applications where the free base form may be required for specific chemical transformations or biological assays. Research applications often utilize both forms depending on the specific requirements of experimental protocols, with the hydrochloride salt being preferred for stability studies and the free base for certain biological evaluations.

| Property | Parent Compound (Free Base) | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C9H12N2O2S | C9H13ClN2O2S |

| Molecular Weight | ~212 g/mol | 248.73 g/mol |

| CAS Number | 214853 | 34467-12-4 |

| Solubility | Limited in water | Enhanced in water |

| Stability | Moderate | Improved |

| Crystallinity | Variable | Enhanced |

The therapeutic implications of this salt-parent relationship are significant, as the improved pharmaceutical properties of the hydrochloride salt may translate to enhanced clinical performance. The selection between salt and free base forms in drug development programs requires careful consideration of factors including bioavailability, stability, manufacturing feasibility, and regulatory requirements. The availability of both forms provides flexibility in formulation development and enables optimization of drug delivery characteristics for specific therapeutic applications.

Propiedades

IUPAC Name |

ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNIBALWWVPOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2CCN=C2S1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188035 | |

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34467-12-4 | |

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034467124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of ethyl 2-chloroacetoacetate with imidazoline-2-thiol, leading to the formation of the desired product with retention of the ethoxycarbonyl group . The reaction conditions often require heating and the use of solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thiazole positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo-thiazole compounds, depending on the specific reaction and reagents used.

Aplicaciones Científicas De Investigación

This compound has been investigated for its biological properties, particularly as an antimicrobial and anticancer agent. The imidazo-thiazole structure is known to confer biological activity due to its ability to interact with various biological targets.

Antimicrobial Properties

Research has demonstrated that derivatives of imidazo-thiazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that the ethyl ester form of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting a potential mechanism for inhibiting tumor growth. The specific pathways involved include the modulation of cell cycle progression and the activation of caspases .

Therapeutic Applications

The therapeutic potential of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride extends beyond antimicrobial and anticancer activities. Its applications include:

- Antiviral Agents : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against RNA viruses.

- Anti-inflammatory Agents : The compound's structural features may allow it to modulate inflammatory pathways, offering potential in treating inflammatory diseases.

- Neurological Disorders : There is emerging evidence that similar compounds can cross the blood-brain barrier, indicating potential applications in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various imidazo-thiazole derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound displayed significant inhibitory effects on MRSA growth compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Further analysis revealed that the compound induced apoptosis through mitochondrial pathway activation .

Mecanismo De Acción

The mechanism of action of 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 3-Methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylic acid ethyl ester hydrochloride (1:1)

- Molecular Formula : C₉H₁₃ClN₂O₂S

- Molecular Weight : 248.73 g/mol

- Structure : Features a bicyclic imidazo[2,1-b]thiazole core with a methyl group at position 3, an ethyl ester at position 2, and a hydrochloride salt .

For example, describes reactions of imidazothiazole derivatives with acetylenic esters to yield structurally related products . Industrially, the compound is available at 99% purity (industrial grade), suggesting stability and utility in pharmaceutical or agrochemical intermediates .

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Structural Variations and Reactivity: The target compound’s imidazo[2,1-b]thiazole core distinguishes it from simpler thiazole derivatives (e.g., ). Substitutions at position 3 (methyl vs. phenyl in ) significantly alter reactivity. The phenyl group in ’s compound enables nucleophilic ring transformations with acetylenic esters, whereas the methyl group in the target compound may favor stability or specific pharmacophore interactions .

This highlights the impact of substituents on bioactivity; the target compound’s ethyl ester and hydrochloride salt may enhance solubility or bioavailability for therapeutic applications .

Synthetic Routes :

- Thiazole-based esters (e.g., ) are synthesized using phosphorus pentasulfide, whereas imidazothiazoles (e.g., ) often require cyclization or betaine intermediates. The target compound’s synthesis likely parallels these methods but remains undocumented in the provided evidence .

Industrial Relevance :

- The target compound is produced industrially at 99% purity (), unlike the research-scale compounds in and . This suggests optimized manufacturing processes and commercial demand .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methyl-5,6-dihydroimidazo(2,1-b)thiazole derivatives, including the target hydrochloride salt?

The compound can be synthesized via cyclization reactions involving imidazoline-2-thiol derivatives and halogenated or unsaturated esters. For example, reacting imidazoline-2-thiol with α-bromo-dicarboxylic acid diethyl esters in DMF or THF under reflux conditions (50–80°C) yields dihydroimidazo[2,1-b]thiazole cores. The ethoxycarbonyl group is retained during synthesis, as seen in analogous reactions with ethyl 2-chloroacetoacetate . Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/water mixtures .

Q. How can purity and structural integrity be validated for this compound?

Use a combination of:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm, using acetonitrile/0.1% trifluoroacetic acid as the mobile phase .

- NMR : Confirm the presence of the ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and the dihydrothiazole ring protons (δ 3.5–4.0 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to detect the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula C10H14ClN3O2S .

Q. What are the critical storage conditions to prevent degradation?

Store as a hydrochloride salt at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to humidity, as the ester group is prone to hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting NMR data for dihydroimidazo-thiazole derivatives be resolved?

Discrepancies in proton splitting patterns (e.g., dihydrothiazole ring protons) often arise from conformational flexibility or solvent effects. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to assess dynamic processes. For example, coalescence temperatures near 40°C suggest restricted rotation, which can be modeled computationally using DFT to validate assignments . Comparative analysis with X-ray crystallography data (if available) is recommended .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst screening : Replace traditional bases like NaOAc with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency, as demonstrated in analogous imidazo-thiazole syntheses (yield increase from 60% to 85%) .

- Solvent optimization : Use THF instead of DMF for azide-mediated reactions to reduce side-product formation .

- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce reaction times (e.g., 2 hours vs. 5 hours in batch) for intermediates like azidomethylcarboxylates .

Q. How can bioactivity assays be designed to evaluate this compound’s potential as an antimicrobial agent?

- In vitro testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity .

- Mechanistic studies : Assess inhibition of bacterial enoyl-ACP reductase (FabI) via spectrophotometric NADH oxidation assays, as structurally related imidazo-thiazoles target this enzyme .

Q. How do substituents on the dihydrothiazole ring affect physicochemical properties?

- LogP : Introduce electron-withdrawing groups (e.g., Cl at position 3) to reduce lipophilicity (LogP decreases from 2.1 to 1.6), improving aqueous solubility .

- pKa : The hydrochloride salt’s pKa (~5.2) ensures protonation at physiological pH, enhancing membrane permeability. Measure via potentiometric titration in 0.15 M KCl .

Methodological Considerations for Data Contradictions

Q. How to address inconsistencies in chromatographic purity assessments?

Discrepancies between HPLC and LC-MS data may arise from co-eluting impurities with similar UV profiles. Employ orthogonal methods:

Q. What computational tools predict metabolic stability for this compound?

Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism. Focus on esterase-mediated hydrolysis (major pathway) and thiazole ring oxidation . Validate with in vitro liver microsomal assays (e.g., human S9 fraction) .

Research Design and Validation

Q. How to design a stability-indicating study for forced degradation?

Expose the compound to:

Q. What statistical methods are appropriate for dose-response bioactivity data?

Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model. Report IC50/EC50 values with 95% confidence intervals. For outlier removal, apply Grubbs’ test (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.